(5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Description
This rhodanine derivative features a 4-methylbenzylidene group at position 5 and a 3-(trifluoromethyl)phenyl substituent at position 3 of the thiazolidin-4-one core. The 4-methyl group on the benzylidene ring may enhance lipophilicity, while the electron-withdrawing trifluoromethyl group at the 3-position of the phenyl ring likely influences electronic distribution and binding affinity to biological targets.
Properties
Molecular Formula |
C18H12F3NOS2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12F3NOS2/c1-11-5-7-12(8-6-11)9-15-16(23)22(17(24)25-15)14-4-2-3-13(10-14)18(19,20)21/h2-10H,1H3/b15-9- |
InChI Key |
FFJPTWMTWCTLCK-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The trifluoromethyl and methylbenzylidene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Characterization
Synthesis of this compound typically involves multi-step reactions including condensation and alkylation. The synthesis process often begins with the formation of a thiazolidinone core through the reaction of thioketones with various aldehydes or ketones. For instance, a study detailed the synthesis of related thiazolidinone derivatives where the starting materials were reacted under controlled conditions to yield the desired products with high purity and yield .
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR): Used to determine structural features and confirm the identity of synthesized compounds.
- Infrared Spectroscopy (IR): Employed to identify functional groups present in the molecule.
- Mass Spectrometry (MS): Utilized for molecular weight determination and structural elucidation.
Biological Applications
The biological activity of (5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been explored in several studies, revealing promising therapeutic potentials.
Anticancer Activity
Recent research has demonstrated that derivatives of thiazolidinone compounds exhibit significant anticancer properties. For example, one study reported that certain thiazolidinone derivatives showed potent inhibitory effects against various cancer cell lines such as leukemia and central nervous system tumors. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Thiazolidinones have also been evaluated for their antimicrobial activity. Studies indicate that these compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
Case Studies
Several case studies highlight the effectiveness of thiazolidinone derivatives:
- Anticancer Screening:
- Antimicrobial Testing:
Mechanism of Action
The mechanism of action of (5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation.
Biological Activity
The compound (5Z)-5-(4-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 433.4 g/mol. The structure features a thiazolidinone core, which is critical for its biological activity.
Anticancer Activity
Thiazolidin-4-one derivatives have garnered attention for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes and pathways involved in tumor growth. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit angiogenesis .
In one study, the compound exhibited significant cytotoxic effects against several cancer cell lines, demonstrating an ability to disrupt cellular processes essential for tumor survival. The structure-activity relationship (SAR) highlighted that modifications on the thiazolidinone ring could enhance anticancer potency .
Antioxidant Properties
The antioxidant potential of thiazolidinone derivatives is another key area of interest. Compounds in this category have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. For example, some derivatives demonstrated radical scavenging activity significantly higher than traditional antioxidants like vitamin E .
The antioxidant activity is often linked to the presence of specific substituents on the aromatic rings attached to the thiazolidinone core. Compounds with electron-withdrawing groups have been particularly effective in enhancing antioxidant capabilities .
Anti-inflammatory Effects
Thiazolidinone derivatives also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
In vitro studies have indicated that certain thiazolidinones can reduce inflammation markers in cell cultures exposed to inflammatory stimuli. This suggests a dual role in both mitigating inflammation and providing cytoprotection against inflammatory damage.
Research Findings and Case Studies
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Apoptosis induction; enzyme inhibition | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokines/enzymes |
Case Study: Anticancer Activity
In a controlled study examining various thiazolidinone derivatives, it was found that this compound showed promising results against breast cancer cell lines (MCF-7). The compound demonstrated an EC50 value significantly lower than that of standard chemotherapeutics, indicating superior potency .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Substituent Variations in Rhodanine Derivatives
Notes:
- Electron-withdrawing groups : The 3-CF₃ group in the target compound contrasts with electron-donating groups (e.g., -OH in ), which could modulate reactivity in nucleophilic environments or interactions with enzymes.
- Solvate effects: Methanol solvates (e.g., ) exhibit distinct hydrogen-bonding networks compared to non-solvated derivatives, impacting crystallinity and solubility.
Crystallographic and Conformational Analysis
Table 2: Key Crystallographic Data
- Hydrogen bonding: The 2-methyl derivative (I) exhibits C–H···S and C–H···π interactions, stabilizing its crystal lattice . In contrast, hydroxy-substituted analogs form O–H···O bonds due to the phenolic –OH group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
